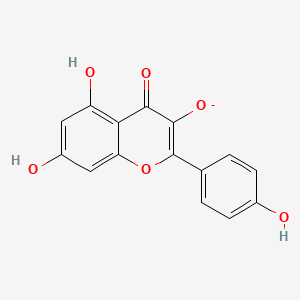

Kaempferol oxoanion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kaempferol oxoanion is the 3-oxoanion of kaempferol. It is a conjugate base of a kaempferol.

Applications De Recherche Scientifique

Anticancer Properties

Kaempferol has been extensively studied for its anticancer potential. It exhibits various mechanisms of action that contribute to its efficacy against different types of cancer.

Case Study: Breast Cancer

A study demonstrated that kaempferol significantly reduced the population of cells in the G1 phase while increasing those in the G2 phase after treatment with MDA-MB-231 breast cancer cells. This shift indicates a potential for kaempferol to induce cell cycle arrest and promote apoptosis .

Neuroprotective Effects

Kaempferol oxoanion exhibits protective effects against neurodegenerative diseases by counteracting oxidative stress and inflammation.

Mechanisms

- Antioxidant Activity : Kaempferol scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. Studies have shown that it can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

- Anti-inflammatory Properties : It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to neuroprotection in models of neurodegeneration .

Case Study: Alzheimer's Disease

Research indicates that kaempferol can mitigate Aβ-induced toxicity in neuronal cell lines, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Antioxidant Applications

Kaempferol's antioxidant properties extend beyond neuroprotection; they play a crucial role in various health conditions related to oxidative stress.

Mechanisms

- Scavenging Free Radicals : Kaempferol effectively reduces oxidative stress markers and enhances antioxidant enzyme activities (e.g., superoxide dismutase) in various models .

- Metal Ion Chelation : The coordination of kaempferol with metal ions like copper has been investigated for its ability to modulate oxidative stress responses. This property is particularly relevant in conditions involving metal homeostasis disorders .

Case Study: Cardiovascular Health

In studies involving ApoE-deficient mice, kaempferol significantly reduced atherosclerotic lesions by modulating oxidative stress pathways and improving endothelial function .

Data Summary Table

Analyse Des Réactions Chimiques

Redox Reactions

Kaempferol oxoanion participates in redox processes, particularly with transition metals:

Nucleophilic Interactions

The oxoanion’s conjugate base structure facilitates nucleophilic reactions:

Biological Relevance

This compound’s reactivity underpins its biological roles:

Structural and Spectroscopic Data

Key structural features and spectroscopic properties:

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular formula | C₁₅H₉O₆⁻ | HRMS | |

| ¹H NMR (3-OH proton) | δ 12.5 ppm (absent in Ga(III) complexes) | NMR spectroscopy | |

| UV-Vis absorption | λₘₐₓ = 370 nm | UV-Vis spectroscopy |

This compound’s chemical reactivity is central to its biological efficacy, with applications spanning neuroprotection, diabetes management, and anti-inflammatory therapy. Its ability to form stable complexes with metals and enzymes highlights its versatility in biochemical systems.

Propriétés

Formule moléculaire |

C15H9O6- |

|---|---|

Poids moléculaire |

285.23 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-olate |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H/p-1 |

Clé InChI |

IYRMWMYZSQPJKC-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.